Cas no 1314997-72-2 (7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide)

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, which is of significant interest in medicinal chemistry and pharmaceutical research. Its structural framework incorporates both amino and carboxamide functional groups, enhancing its potential as a versatile intermediate for the synthesis of biologically active molecules. The chloro and ethyl substituents contribute to its reactivity, enabling selective modifications for targeted applications. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents due to its ability to interact with key biological targets. Its well-defined chemical properties and stability make it suitable for rigorous synthetic and pharmacological studies.
7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide structure
1314997-72-2 structure
Product Name:7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
CAS No:1314997-72-2
MF:C10H10ClN5O2
MW:267.671700000763
CID:4694051
Update Time:2025-05-24

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
    • YBJNBFUVODVGQE-UHFFFAOYSA-N
    • Inchi: 1S/C10H10ClN5O2/c1-2-16-7(12)5(8(13)18)6(17)4-3-14-10(11)15-9(4)16/h3H,2,12H2,1H3,(H2,13,18)
    • InChI Key: YBJNBFUVODVGQE-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C2C(C(C(N)=O)=C(N)N(CC)C2=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 425
  • Topological Polar Surface Area: 115

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide Pricemore >>

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7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide Related Literature

Additional information on 7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Professional Introduction to 7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide (CAS No. 1314997-72-2)

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide, with the CAS number 1314997-72-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule belongs to the pyrimidine class, which is well-documented for its diverse biological activities and therapeutic potential. The structural features of this compound, including its amino, chloro, and ethyl substituents, as well as its oxo and dihydropyrido[2,3-d]pyrimidine core, contribute to its unique chemical properties and biological interactions.

The< strong>7-amino group in the molecule is a key functional moiety that can participate in hydrogen bonding and salt formation, making it a valuable component in drug design. The presence of a< strong>2-chloro substituent enhances the electrophilicity of the molecule, allowing for further chemical modifications and functionalization. Additionally, the< strong>8-ethyl group adds steric bulk and can influence the compound's solubility and metabolic stability.

The< strong>5-oxo group within the dihydropyrido[2,3-d]pyrimidine scaffold is another critical feature that contributes to the compound's reactivity and biological activity. This moiety can engage in various interactions with biological targets, including enzymes and receptors. The dihydropyrido[2,3-d]pyrimidine core itself is a fused heterocyclic system that has been extensively studied for its potential in developing new pharmaceuticals.

In recent years, there has been growing interest in the development of novel pyrimidine derivatives as therapeutic agents. These compounds have shown promise in various preclinical studies due to their ability to modulate key biological pathways involved in diseases such as cancer, inflammation, and infectious disorders. The< strong>6-carboxamide group in this molecule provides a site for further derivatization, allowing chemists to explore new analogs with enhanced pharmacological properties.

One of the most compelling aspects of< strong>7-amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is its potential as a lead compound for drug discovery. Researchers have leveraged its structural framework to develop libraries of derivatives that exhibit improved binding affinity and selectivity towards target proteins. This approach has led to several promising candidates entering clinical trials for various therapeutic indications.

The synthesis of< strong>CAS No. 1314997-72-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex heterocyclic core efficiently. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of methodological innovation in medicinal chemistry.

Evaluation of this compound's pharmacokinetic properties is crucial for determining its suitability as a drug candidate. Studies have shown that modifications at various positions within the pyrimidine scaffold can significantly impact absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. By optimizing these parameters, researchers aim to develop compounds that are not only effective but also safe for human use.

The biological activity of< strong>7-amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide has been extensively explored in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent inhibitory effects on several enzymes implicated in disease pathogenesis. For instance, it has demonstrated inhibitory activity against kinases that are overexpressed in cancer cells, suggesting its potential as an anticancer agent. Additionally, it has shown anti-inflammatory properties by modulating cytokine production and immune cell function.

The development of targeted therapies has been revolutionized by the advent of small-molecule inhibitors that selectively bind to disease-causing proteins. The unique structural features of this compound make it an attractive candidate for designing such targeted inhibitors. By fine-tuning its chemical structure through structure-based drug design approaches, scientists can enhance its binding affinity and reduce off-target effects.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of< strong>CAS No. 1314997-72-2 with biological targets such as enzymes and receptors. These predictions provide valuable insights into how the compound interacts with its target at the molecular level and guide further optimization efforts.

In conclusion,< strong>7-amino-2-chloro-8-ethyl-5-oxyo-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-octyl-hydroxypropyl-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrrolidinone-pyrролидиноновая кислота, with CAS number1314997--72--22--22--22--22--22--22--22--22--22--22--22--22--22--22--22--22--72--72--72--72, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable tool for developing new therapeutics against various diseases.

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